Ramoplanin
Overview
Description
Ramoplanin is a glycolipodepsipeptide antibiotic derived from the bacterium Actinoplanes sp. ATCC 33076 . It is particularly effective against Gram-positive bacteria, including antibiotic-resistant strains such as vancomycin-resistant Enterococcus and methicillin-resistant Staphylococcus aureus . This compound is under investigation for its potential to treat Clostridium difficile-associated diseases .
Mechanism of Action
Biochemical Pathways
Ramoplanin affects the pathway leading to mature peptidoglycan . It binds to intermediates along this pathway, interfering with further enzymatic processing . Both this compound and the related compound enduracidin preferentially inhibit the transglycosylation step of peptidoglycan biosynthesis compared with the MurG step .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall biosynthesis, which leads to a bactericidal effect . It is highly effective against Staphylococci .
Action Environment
Therefore, it can be taken only orally against Clostridium difficile infections of the gastrointestinal tract .
Biochemical Analysis
Biochemical Properties
Ramoplanin acts as an inhibitor of peptidoglycan (PG) biosynthesis that disrupts glycan chain polymerization by binding and sequestering Lipid II, a PG precursor . The functional antimicrobial activity and fundamental biochemical assessments against a peptidoglycan glycosyltransferase (Escherichia coli PBP1b) of a set of key alanine scan analogues of this compound provide insight into the importance and role of each of its individual amino acid residues .
Cellular Effects
This compound has a wide range of effects on various types of cells. It is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, vancomycin-intermediate resistant Clostridium difficile and vancomycin-resistant Enterococcus sp .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial cell wall biosynthesis. It exerts its effects at the molecular level by binding and sequestering Lipid II, a peptidoglycan precursor, thereby disrupting glycan chain polymerization .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with potent antimicrobial activity .
Metabolic Pathways
This compound interacts with the peptidoglycan biosynthesis pathway by binding and sequestering Lipid II, a peptidoglycan precursor . This interaction disrupts glycan chain polymerization, effectively inhibiting the pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ramoplanin involves the preparation of several peptide fragments, which are then coupled and cyclized to form the final compound. Key steps include:
Solid-Phase Peptide Synthesis (SPPS): This method is used to assemble the peptide chains by sequentially adding amino acids.
Native Chemical Ligation/Desulfurization: This technique is employed to join peptide fragments.
Head-to-Tail Macrocyclization: This step is crucial for forming the cyclic structure of this compound.
Industrial Production Methods: this compound is produced through the fermentation of Actinoplanes sp. ATCC 33076. The fermentation broth is then processed to isolate and purify the antibiotic .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at its lipid side chains.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can occur at various positions on the peptide chain.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Modified lipid side chains.
Reduction Products: Altered peptide backbones.
Substitution Products: Halogenated or nucleophile-substituted peptides.
Scientific Research Applications
Ramoplanin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting bacterial cell wall biosynthesis.
Medicine: Potential treatment for antibiotic-resistant bacterial infections.
Industry: Used in the development of new antibiotics and antimicrobial agents.
Comparison with Similar Compounds
Teicoplanin: Similar to vancomycin, it also targets the D-Ala–D-Ala sequence.
Enduracidin: A lipoglycodepsipeptide with a similar mechanism of action but different structural features.
Uniqueness of Ramoplanin:
Mechanism of Action: Unlike glycopeptides, this compound does not complex with the D-Ala–D-Ala sequence, making it effective against vancomycin-resistant strains.
This compound stands out due to its unique mechanism of action and structural features, making it a valuable compound in the fight against antibiotic-resistant bacteria.
Properties
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBZBQUUCNYWOK-YIOPJBSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H170ClN21O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2254.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76168-82-6 | |
Record name | Ramoplanin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076168826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramoplanin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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